- Study of synthesis technology of 4, 4'-dibromobiphenyl, Hefei Gongye Daxue Xuebao, 2013, 36(6), 737-739

Cas no 92-86-4 (4,4'-Dibromobiphenyl)

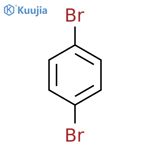

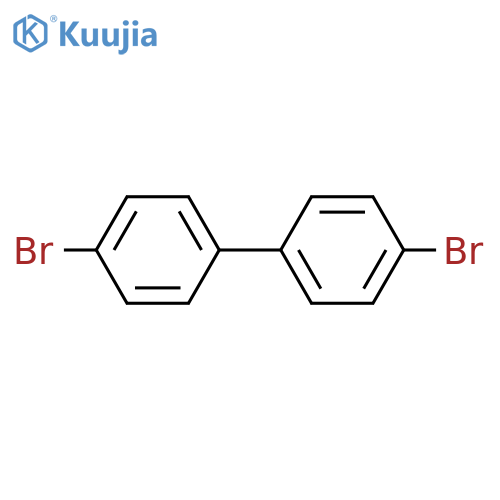

Il 4,4'-Dibromobiphenyl è un composto organico aromatico bromurato, caratterizzato dalla presenza di due atomi di bromo in posizione para su un anello bifenilico. Questo composto è ampiamente utilizzato come intermedio nella sintesi di materiali polimerici, ritardanti di fiamma e liquidi cristallini, grazie alla sua elevata stabilità termica e reattività controllata. La sua struttura simmetrica e la presenza di bromo lo rendono particolarmente adatto per reazioni di accoppiamento catalitico, come quelle di Suzuki-Miyaura, facilitando la produzione di composti complessi con alta selettività. Inoltre, la sua purezza e la bassa reattività laterale ne favoriscono l'impiego in applicazioni farmaceutiche e elettroniche avanzate.

4,4'-Dibromobiphenyl structure

Nome del prodotto:4,4'-Dibromobiphenyl

4,4'-Dibromobiphenyl Proprietà chimiche e fisiche

Nomi e identificatori

-

- 4,4'-Dibromobiphenyl

- 1,1’-biphenyl,,4’-dibromo-(4,4’-bromobiphenyl)

- 1,1’-biphenyl,,4’-dibromo-(4,4’-dibromobiphenyl)

- 1,1’-Biphenyl,4,4’-dibromo-

- 4,4’-dibromo-1’-biphenyl

- 4,4'-Dibromo-1,1'-biphenyl

- Biphenyl, 4,4'-dibromo-

- P,P'-DIBROMOBIPHENYL

- 4,4'-Dibromobiphenyl solution

- 1-bromo-4-(4-bromophenyl)benzene

- 4,4’-Dibromobiphenyl

- 4,4′-Dibromobiphenyl

- 4,4′-Dibromobiphenyl solution

- 4,4-Dibromobiphenyl

- 1,1'-Biphenyl, 4,4'-dibromo-

- 4,4'-Dibromodiphenyl

- 4,4'-Dibromo-biphenyl

- 4',4-dibromobiphenyl

- POU26V2XT2

- HQJQYILBCQPYBI-UHFFFAOYSA-N

- 4-bromo-1-(4-bromophenyl)benzene

- PBB 15 (4,4'-Dibromobiphenyl)

- PBB 15

- NSC2098

- PubChem8919

- 4,4'-Dibromophenyl

- Biphenyl,4'-dibromo-

- 4,4'-dibro

- 4.4-Dibtomobi phenyi

- 4,4′-Dibromo-1,1′-biphenyl (ACI)

- Biphenyl, 4,4′-dibromo- (6CI, 7CI, 8CI)

- 4,4′-Dibromodiphenyl

- 4′,4-Dibromobiphenyl

- NSC 2098

- p,p′-Dibromobiphenyl

- 4,4'-Dibromobiphenyl,98%

- STK663245

- 1,1'Biphenyl, 4,4'dibromo

- 4,4'-Dibromobiphenyl, 98%

- 1-bromo-4-(4-bromophenyl)-benzene

- CX1325

- 4,4'-Dibromobiphenyl, analytical standard

- CHEMBL8166

- 4'-Dibromo-biphenyl

- 4,4 inverted exclamation marka-Dibromobiphenyl solution

- NSC-2098

- PBB-No. 15

- 4,4'-Dibromo-1,1'-biphenyl #

- CS-D1359

- EN300-18480

- UNII-POU26V2XT2

- PBB-No. 15 10 microg/mL in Isooctane

- 4,4'-DIBROMODIPHENYL-D8

- 4,4'-Dibromobiphenyl (PBB 15)

- Q27286679

- AC-4954

- 4, 4'-dibromobiphenyl

- DTXCID3048780

- Biphenyl, 4,4'dibromo

- AKOS001094738

- AS-11941

- Q-101202

- p,p'Dibromobiphenyl

- 4,4''''-Dibromo-Biphenyl

- NS00001131

- SCHEMBL68094

- 4, 4'-Dibromodiphenyl

- DB-014957

- 92-86-4

- 1, 4,4'-dibromo-

- Biphenyl, 4,4'dibromo (8CI)

- AI3-17378

- 4,4'-dibromo biphenyl

- DTXSID1059072

- Z57984610

- PBB No. 15

- MFCD00000101

- Biphenyl, 4,4'-dibromo-(8CI)

- BDBM50474729

- D1695

- EINECS 202-198-6

-

- MDL: MFCD00000101

- Inchi: 1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H

- Chiave InChI: HQJQYILBCQPYBI-UHFFFAOYSA-N

- Sorrisi: BrC1C=CC(C2C=CC(Br)=CC=2)=CC=1

- BRN: 2044701

Proprietà calcolate

- Massa esatta: 309.89900

- Massa monoisotopica: 309.899

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 0

- Conta atomi pesanti: 14

- Conta legami ruotabili: 1

- Complessità: 145

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Carica superficiale: 0

- XLogP3: 5.7

- Conta Tautomer: niente

- Superficie polare topologica: 0

Proprietà sperimentali

- Colore/forma: White to Yellow Solid

- Densità: 1.7243 (estimate)

- Punto di fusione: 165.0 to 169.0 deg-C

- Punto di ebollizione: 355-360 °C(lit.)

- Punto di infiammabilità: 355-360°C

- Indice di rifrazione: 1.6000 (estimate)

- Coefficiente di ripartizione dell'acqua: Insolubile

- PSA: 0.00000

- LogP: 4.87860

- Sensibilità: Sensibile alla luce

- Solubilità: Solubile in benzene, leggermente solubile in etanolo caldo, insolubile in acqua

4,4'-Dibromobiphenyl Informazioni sulla sicurezza

-

Simbolo:

- Prompt:avviso

- Parola segnale:Warning

- Dichiarazione di pericolo: H351

- Dichiarazione di avvertimento: P281

- Numero di trasporto dei materiali pericolosi:3152

- WGK Germania:2

- Codice categoria di pericolo: 22-37/38-40-41-50/53

- Istruzioni di sicurezza: S37/39-S26-S37-S36/37-S61-S60-S39

-

Identificazione dei materiali pericolosi:

- Frasi di rischio:R36/37/38

- TSCA:Yes

- Condizioni di conservazione:room temp

- Gruppo di imballaggio:II

- Classe di pericolo:9

- Termine di sicurezza:9

- PackingGroup:II

4,4'-Dibromobiphenyl Dati doganali

- CODICE SA:29036990

- Dati doganali:

Codice doganale cinese:

2903999010Panoramica:

2903999010 Bifenili policlorurati\Bifenile polibromurato. Condizioni regolamentari:89(Esportazioni vietate, importazioni vietate). IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa minima:5,5%.Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per

Condizioni regolamentari:

8.Esportazioni vietate

9.Importazioni vietateRiassunto:

2903999010 2,3,3',4,5,6-esacloro-1,1'-bifenil.condizioni di vigilanza:89(articoli nell'elenco delle merci vietate all'esportazione,articoli nell'elenco delle merci vietate all'importazione). IVA:17,0%.aliquota di sconto fiscale:9,0%.MFN tarrif:5,5%.tariffa generale:30,0%

4,4'-Dibromobiphenyl Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | M-8111-IS-20X-PAK-5 * 1mL |

4,4'-Dibromobiphenyl,1000 μg/mL in Acetone |

92-86-4 | 1000 μg/mL in Acetone | 5 * 1mL |

¥ 760 | 2021-07-07 | |

| BAI LING WEI Technology Co., Ltd. | 481443-100G |

4,4'-Dibromobiphenyl, 99% |

92-86-4 | 99% | 100G |

¥ 142 | 2022-04-26 | |

| Chemenu | CM102486-500g |

4,4'-dibromobiphenyl |

92-86-4 | 95%+ | 500g |

$215 | 2024-07-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1046867-500g |

4',4-Dibromobiphenyl |

92-86-4 | 98% | 500g |

¥274.00 | 2024-04-25 | |

| abcr | AB110688-250 g |

4,4'-Dibromobiphenyl, 98%; . |

92-86-4 | 98% | 250g |

€151.00 | 2023-04-05 | |

| Apollo Scientific | OR6695-100g |

4,4'-Dibromobiphenyl |

92-86-4 | 98% | 100g |

£30.00 | 2025-02-20 | |

| TRC | D425563-100mg |

4,4'-Dibromobiphenyl |

92-86-4 | 100mg |

$ 50.00 | 2022-01-09 | ||

| Enamine | EN300-18480-0.05g |

4,4'-dibromo-1,1'-biphenyl |

92-86-4 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-18480-0.25g |

4,4'-dibromo-1,1'-biphenyl |

92-86-4 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| TRC | D425555-25g |

4,4'-Dibromobiphenyl |

92-86-4 | 25g |

$ 285.00 | 2022-06-05 |

4,4'-Dibromobiphenyl Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Bromine ; 40 min, 40 °C; 5 h, 40 °C

Riferimento

Synthetic Routes 2

Synthetic Routes 3

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Lithium chloride Solvents: Hexamethylphosphoramide

1.2 Catalysts: Rhodium, tetracarbonyldi-μ-chlorodi-

1.3 Solvents: Water

1.4 Solvents: Diethyl ether , Benzene

1.2 Catalysts: Rhodium, tetracarbonyldi-μ-chlorodi-

1.3 Solvents: Water

1.4 Solvents: Diethyl ether , Benzene

Riferimento

- Synthesis of symmetrical biaryls via rhodium catalyzed dimerization of arylmercurials and mechanism of the dimerization, Chemical Research in Chinese Universities, 2000, 16(2), 131-135

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Cupric acetate , Palladium diacetate Solvents: Dimethyl sulfoxide , Water ; 14 h, rt

Riferimento

- "Benchtop" Biaryl Coupling Using Pd/Cu Cocatalysis: Application to the Synthesis of Conjugated Polymers, Organic Letters, 2021, 23(8), 2873-2877

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Gold (nanoclusters, poly(N-vinyl-2-pyrrolidone) supported) Solvents: Water ; 24 h, pH 6.86, 320 K

Riferimento

- Oxidative homo-coupling of potassium aryltrifluoroborates catalyzed by gold nanocluster under aerobic conditions, Journal of Organometallic Chemistry, 2007, 692(1-3), 368-374

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Dimethylformamide ; 20 h, 110 °C

Riferimento

- Palladium nanoparticles immobilized on the magnetic few layer graphene support as a highly efficient catalyst for ligand free Suzuki cross coupling and homo coupling reactions, Journal of Organometallic Chemistry, 2019, 883, 78-85

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Cesium carbonate Catalysts: Gold (polystyrene-co-polymethacrylic acid microsphere-supported) Solvents: N-Methyl-2-pyrrolidone , Water ; 43 h, 110 °C

Riferimento

- A recyclable Au(I) catalyst for selective homocoupling of arylboronic acids: significant enhancement of nano-surface binding for stability and catalytic activity, Journal of Nanoscience and Nanotechnology, 2010, 10(8), 5153-5160

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Acetic acid , Quinone , Tetrabutylammonium tetrafluoroborate Catalysts: Palladium diacetate Solvents: Dimethylformamide ; 40 min, 80 °C

Riferimento

- Pd(OAc)2/p-benzoquinone-catalyzed anaerobic electrooxidative homocoupling of arylboronic acids, arylboronates and aryltrifluoroborates in DMF and/or water, European Journal of Organic Chemistry, 2008, (27), 4567-4570

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Sodium bicarbonate , Silver carbonate , Cuprous iodide Catalysts: Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 4 h, reflux

Riferimento

- Pd(OAc)2/PPh3-Catalyzed Desulfonylative Homocoupling of Arylsulfonyl Chlorides, Chinese Journal of Chemistry, 2015, 33(5), 535-538

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Gold(1+), [2-[[[(1S)-2′-[[[5-(2-aminoethyl)-3-(1,1-dimethylethyl)-2-(hydroxy-κO)… (MCM-41-supported) Solvents: Xylene ; 24 h, 130 °C

Riferimento

- Homogeneous and heterogenized Au(III) Schiff base-complexes as selective and general catalysts for self-coupling of arylboronic acids, Chemical Communications (Cambridge, 2005, (15), 1990-1992

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Bromine Catalysts: Aluminum chloride Solvents: Ethyl acetate ; 6 h, 30 °C

Riferimento

- Green preparation of 4-alkyl-4'-cyanobiphenyls, China, , ,

Synthetic Routes 14

Condizioni di reazione

1.1 Reagents: Tripotassium phosphate , Oxygen Catalysts: Gold Solvents: Dimethylformamide ; 48 h, 130 °C

Riferimento

- Synthesis of DMF-protected Au NPs with different size distributions and their catalytic performance in the Ullmann homocoupling of aryl iodides, Dalton Transactions, 2014, 43(42), 15752-15759

Synthetic Routes 15

Synthetic Routes 16

Condizioni di reazione

1.1 Catalysts: Palladium, bis(acetonitrile)dichloro- , [[2,2′-Bipyridine]-5,5′-dicarboxylato(2-)-κO5]hydroxyaluminum Solvents: Dimethylformamide ; 24 h, 65 °C

1.2 Reagents: Potassium acetate Solvents: Ethanol , Dimethyl sulfoxide ; 14 h, 120 °C

1.2 Reagents: Potassium acetate Solvents: Ethanol , Dimethyl sulfoxide ; 14 h, 120 °C

Riferimento

- Immobilization of Pd(II) on MOFs as a highly active heterogeneous catalyst for Suzuki-Miyaura and Ullmann-type coupling reactions, Catalysis Today, 2015, 245, 122-128

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: N-Bromosuccinimide Catalysts: Silver hexafluoroantimonate , 9,10-Dihydro-9-(methylthio)-9,10[1′,2′]-benzenoanthracene Solvents: 1,2-Dichloroethane ; 4 h, rt

Riferimento

- Triptycenyl Sulfide: A Practical and Active Catalyst for Electrophilic Aromatic Halogenation Using N-Halosuccinimides, Journal of the American Chemical Society, 2020, 142(3), 1621-1629

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Copper, bis[μ-(1,10-phenanthrolin-2-olato-κN1,κN10:κO2)]di-, (Cu-Cu), stereoisom… Solvents: Dimethylformamide ; 20 h, rt

Riferimento

- Three-coordinate copper(I) 2-hydroxy-1,10-phenanthroline dinuclear complex catalyzed homocoupling of arylboronic acids towards biphenyls under air condition, Tetrahedron, 2015, 71(52), 9598-9601

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

1.1 Reagents: Oxygen Catalysts: Palladium diacetate Solvents: Water ; 15 min, rt

Riferimento

- Pd-catalyzed oxidative homocoupling of arylboronic acids in WEPA: A sustainable access to symmetrical biaryls under added base and ligand-free ambient conditions, Molecular Catalysis, 2021, 501,

4,4'-Dibromobiphenyl Raw materials

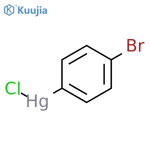

- 1-Bromo-4-iodobenzene

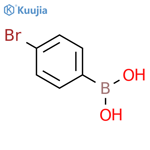

- (4-bromophenyl)boronic acid

- (4-Bromophenyl)hydrazine

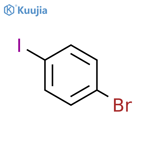

- 1,4-Dibromobenzene

- Mercury, (4-bromophenyl)chloro-

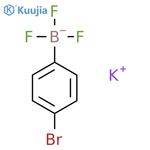

- Potassium 4-Bromophenyltrifluoroborate

4,4'-Dibromobiphenyl Preparation Products

4,4'-Dibromobiphenyl Fornitori

atkchemica

Membro d'oro

(CAS:92-86-4)4,4'-Dibromobiphenyl

Numero d'ordine:CL11067

Stato delle scorte:in Stock

Quantità:1g/5g/10g/100g

Purezza:95%+

Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:31

Prezzo ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:92-86-4)4,4'-Dibromobiphenyl

Numero d'ordine:sfd21213

Stato delle scorte:in Stock

Quantità:200kg

Purezza:99.9%

Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:39

Prezzo ($):discuss personally

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

(CAS:92-86-4)4,4'-Dibromobiphenyl

Numero d'ordine:1648955

Stato delle scorte:in Stock

Quantità:Company Customization

Purezza:98%

Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 21:49

Prezzo ($):discuss personally

4,4'-Dibromobiphenyl Letteratura correlata

-

Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans. 2021 50 3037

-

Peng Mu,Wei Bai,Zheng Zhang,Jingxian He,Hanxue Sun,Zhaoqi Zhu,Weidong Liang,An Li J. Mater. Chem. A 2018 6 18183

-

Dong-Hui Chen,Ling Lin,Tian-Lu Sheng,Yue-Hong Wen,Sheng-Min Hu,Rui-Biao Fu,Chao Zhuo,Hao-Ran Li,Xin-Tao Wu CrystEngComm 2017 19 2632

-

4. One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenesYing-Bo Lu,Shinji Kanehashi,Kazushi Minegishi,Shu-Ping Wang,Jin Cheng,Kenji Ogino,Shijun Li RSC Adv. 2021 11 33431

-

Kun Si,Daxuan Dong,Ryszard Wycisk,Morton Litt J. Mater. Chem. 2012 22 20907

92-86-4 (4,4'-Dibromobiphenyl) Prodotti correlati

- 1565101-94-1(5-amino-3-bromo-1-(2,3-dihydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one)

- 343948-58-3(3-bromo-4-cyano-N-ethylbenzene-1-sulfonamide)

- 2347681-85-8(5-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzoxazol-2-amine)

- 1326812-94-5(4-(3-Bromobenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid)

- 1178263-14-3(1-(2,4-dichlorophenyl)-4-methylpentan-2-amine)

- 17745-32-3(methyl 5-oxoheptanoate)

- 2490430-22-1(tert-butyl N-{6-aminobicyclo[2.2.2]octan-2-yl}carbamate hydrochloride)

- 2309443-51-2(methyl 2-{[2-(4-bromo-1-methyl-1H-imidazol-2-yl)-6-azabicyclo[3.2.1]octan-2-yl]oxy}acetate)

- 246028-92-2(3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole-5-carbonitrile)

- 2270906-05-1(2-Pyridinecarboxylic acid, 6-(cyclopropylmethoxy)-5-(3-methylphenyl)-)

Fornitori consigliati

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:92-86-4)4,4'-Dibromobiphenyl

Purezza:98%

Quantità:Company Customization

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:92-86-4)4,4'-Dibromobiphenyl

Purezza:99%

Quantità:500g

Prezzo ($):177.0